molecular formula C18H21F2N3O3 B2557032 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034232-30-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2557032
CAS No.: 2034232-30-7
M. Wt: 365.381
InChI Key: CBACNHZUIXIDOG-UHFFFAOYSA-N
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Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide ( 2034232-30-7) is an organic compound with a molecular formula of C18H21F2N3O3 and a molecular weight of 365.37 g/mol . This molecule features a 1,2,4-oxadiazole heterocycle, a moiety often utilized in medicinal chemistry for its role as a bioisostere, which can improve a compound's metabolic stability and binding affinity . The structure is further characterized by a 4,4-difluorocyclohexyl group, which can influence the molecule's conformation and pharmacokinetic properties, and a 2-methoxyphenylacetamide segment. Compounds containing these structural motifs are frequently investigated in pharmaceutical research for various biological activities, though the specific mechanism of action and research applications for this particular molecule require further scientific exploration . This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3/c1-25-14-5-3-2-4-13(14)10-15(24)21-11-16-22-17(23-26-16)12-6-8-18(19,20)9-7-12/h2-5,12H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBACNHZUIXIDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxadiazole Moiety : A five-membered heterocyclic ring containing two nitrogen atoms, contributing to the compound's unique chemical properties.
  • Difluorocyclohexyl Group : Enhances lipophilicity and may influence biological activity.
  • Methoxyphenyl Acetamide Group : Imparts additional pharmacological properties.

Biological Activities

Preliminary studies indicate that compounds containing oxadiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Potential to inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Effects : May modulate inflammatory responses, which is critical in conditions like ischemic stroke.
  • Anticancer Properties : Preliminary evidence suggests inhibition of cancer cell proliferation through interference with specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial and fungal growth
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits cancer cell proliferation

The mechanism of action for this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : It can bind to receptors affecting signal transduction and gene expression.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Difluorocyclohexyl Group : Via fluorination reactions.
  • Acetamide Formation : Coupling the methoxyphenyl group with the oxadiazole derivative.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
Oxadiazole FormationCyclizationHydrazides, Carboxylic Acids
Difluorocyclohexyl IntroductionFluorinationFluorinating Agents
Acetamide CouplingCouplingMethoxyphenyl derivatives

Case Studies and Research Findings

Research has highlighted the compound's potential in various therapeutic areas. For instance:

  • Neuroprotection in Ischemic Stroke : Studies suggest that derivatives similar to this compound may protect neuronal cells by modulating inflammatory responses.
  • Cancer Cell Line Studies : Experiments on specific cancer cell lines have shown reduced cell viability upon treatment with oxadiazole-containing compounds.
  • Antimicrobial Testing : The compound has been evaluated against a range of pathogens, demonstrating significant inhibitory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamides and heterocyclic derivatives reported in the literature. Key comparisons include:

Structural Analogues with 1,2,4-Oxadiazole Moieties

  • Compound 76 (EP 2 697 207 B1) : Contains a 1,2,4-oxadiazole ring linked to a cyclopropyl group and a methoxyphenyl moiety. Unlike the target compound, it lacks fluorine atoms but includes trifluoromethyl groups elsewhere, which enhance resistance to oxidative metabolism .
  • 876577-89-8 (): A 1,3,4-oxadiazole derivative with a methyl-furyl substituent.

Acetamide Derivatives with Methoxyphenyl Groups

  • Hypoglycemic Acetamides (): Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides exhibit hypoglycemic activity in mice. The methoxyphenoxy group in these compounds contrasts with the target’s 2-methoxyphenylacetamide chain, but both highlight the role of methoxy-substituted aromatics in modulating biological activity .
  • Oxadixyl () : A pesticide with an N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide structure. While functionally distinct, its methoxyphenylacetamide backbone demonstrates the versatility of this motif in agrochemical design .

Fluorinated Heterocycles

  • Flumetsulam (): A triazolopyrimidine sulfonamide with a difluorophenyl group.
  • Compound 5d () : A benzothiazole-oxadiazole hybrid with anti-inflammatory and antibacterial activity. The absence of fluorine in this compound suggests that the target’s difluorocyclohexyl group may confer superior pharmacokinetic properties .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Fluorine Presence Reported Activity Reference
Target Compound 1,2,4-Oxadiazole 4,4-Difluorocyclohexyl, 2-methoxyphenyl Yes N/A (Inferred stability) -
Compound 76 (EP 2 697 207 B1) 1,2,4-Oxadiazole Cyclopropyl, methoxyphenyl No (CF3 present) Patent (Therapeutic use)
Oxadixyl Oxazolidinyl acetamide 2,6-Dimethylphenyl, methoxy No Pesticide
Compounds Thiazolidinedione Methoxyphenoxy, variable N-substituents No Hypoglycemic

Discussion of Research Findings

  • Structural Advantages: The target compound’s 4,4-difluorocyclohexyl group likely enhances lipophilicity and membrane permeability compared to non-fluorinated analogues like Compound 76 . The 1,2,4-oxadiazole core may confer metabolic stability over triazoles or thiadiazoles seen in and .
  • Functional Implications : The 2-methoxyphenyl group is associated with diverse activities, including hypoglycemic () and anti-inflammatory () effects. However, the absence of direct activity data for the target compound necessitates caution in extrapolating these properties.
  • The target compound’s structural similarity to these patented molecules hints at unexplored therapeutic avenues .

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